molecular formula C17H19NO5S B4611646 2-furylmethyl 4-(1-piperidinylsulfonyl)benzoate

2-furylmethyl 4-(1-piperidinylsulfonyl)benzoate

Cat. No.: B4611646
M. Wt: 349.4 g/mol
InChI Key: ZNOQKTISPDTXGP-UHFFFAOYSA-N
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Description

2-furylmethyl 4-(1-piperidinylsulfonyl)benzoate is a useful research compound. Its molecular formula is C17H19NO5S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.09839388 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Piperidines and Indolizidines

A study outlines a flexible approach toward synthesizing trisubstituted piperidines, utilizing a furyl-substituted benzenesulfonamide. This process involves aza-Achmatowicz oxidation, conjugate addition, and the addition of various nucleophiles to a transient N-sulfonyliminium ion. This methodology facilitated the synthesis of the indolizidine alkaloid 223A, highlighting the significance of steric hindrance in determining the stereochemistry of the conjugate addition product (Harris & Padwa, 2003).

Preparation of Trisubstituted Piperidines

Another study by the same authors presents an efficient synthesis of 2,5,6-trisubstituted piperidines through a similar combination of aza-Achmatowicz oxidation of a furyl benzenesulfonamide and subsequent reactions. This work further emphasizes the role of the tosyl group's steric bulk in directing nucleophilic attack and forming cis-substituted products, demonstrating the utility of these methods in synthesizing complex piperidine structures (Harris & Padwa, 2002).

Biological and Therapeutic Applications

Anticholinesterase and Antibacterial Agents

A study focused on the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, showcasing their potential as therapeutic agents. These compounds demonstrated significant enzyme inhibitory activity against acetyl- and butyrylcholinesterase, along with broad-spectrum antibacterial efficacy. This research highlights the therapeutic potential of these derivatives, particularly in contexts like Alzheimer's disease and bacterial infections (Hussain et al., 2017).

Alzheimer's Disease Therapeutics

Another study synthesized multifunctional amides with moderate enzyme inhibitory potentials and assessed their potential as therapeutic agents for Alzheimer's disease. One of the compounds showed promising activity against acetyl and butyrylcholinesterase enzymes, with insights from molecular docking and dynamic simulation supporting its utility. This work contributes to the development of new drugs for treating Alzheimer's disease, emphasizing the importance of chemical synthesis in drug discovery (Hassan et al., 2018).

Properties

IUPAC Name

furan-2-ylmethyl 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c19-17(23-13-15-5-4-12-22-15)14-6-8-16(9-7-14)24(20,21)18-10-2-1-3-11-18/h4-9,12H,1-3,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOQKTISPDTXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.